molecular formula C13H13NO2 B11782767 Methyl 1-benzyl-1H-pyrrole-3-carboxylate CAS No. 18159-18-7

Methyl 1-benzyl-1H-pyrrole-3-carboxylate

Cat. No.: B11782767
CAS No.: 18159-18-7
M. Wt: 215.25 g/mol
InChI Key: UWFFWLIJKSDNKJ-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and esterification. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and chlorinating agents are employed for halogenation reactions.

Major Products

The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohol derivatives, and halogenated pyrroles.

Scientific Research Applications

Methyl 1-benzyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-benzyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-acetyl-1H-pyrrole-3-carboxylate
  • Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate
  • 1H-Pyrrole, 3-methyl-

Uniqueness

Methyl 1-benzyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

18159-18-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 1-benzylpyrrole-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

UWFFWLIJKSDNKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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